molecular formula C8H5ClN2O2 B8680932 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B8680932
M. Wt: 196.59 g/mol
InChI Key: OKTWITMFUYTPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

OKTWITMFUYTPDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (250 mg, 1.5 mmol) in N,N-dimethylformamide (5 mL) was warmed to 40° C. N-chlorosuccinimide (243 mg, 1.62 mmol) was added and the mixture was stirred at 55° C. for 5 hours. The reaction was cooled to room temperature and left stirring for 2 days. The mixture was diluted with water (20 mL) and stirred overnight. The resulting solid was collected by filtration and dried to give the title compound (161 mg, 55%). +ESI (M+H) 197.1; 1H NMR (400 MHz, DMSO-d6, δ): 13.08 (br. s., 1H), 12.39 (br. s., 1H), 8.86 (d, J=1.8 Hz, 1H), 8.40 (d, J=1.2 Hz, 1H), 7.84 (d, J=2.5 Hz, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
55%

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